N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0690103
InChI: InChI=1S/C21H22N4O2S/c1-13-8-9-16-17(10-13)28-20-18(16)21(27)25(12-22-20)14(2)19(26)24-23-11-15-6-4-3-5-7-15/h3-7,11-14H,8-10H2,1-2H3,(H,24,26)/b23-11+
SMILES: CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NN=CC4=CC=CC=C4
Molecular Formula: C21H22N4O2S
Molecular Weight: 394.5 g/mol

N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide

CAS No.:

Cat. No.: VC0690103

Molecular Formula: C21H22N4O2S

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide -

Specification

Molecular Formula C21H22N4O2S
Molecular Weight 394.5 g/mol
IUPAC Name N-[(E)-benzylideneamino]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide
Standard InChI InChI=1S/C21H22N4O2S/c1-13-8-9-16-17(10-13)28-20-18(16)21(27)25(12-22-20)14(2)19(26)24-23-11-15-6-4-3-5-7-15/h3-7,11-14H,8-10H2,1-2H3,(H,24,26)/b23-11+
Standard InChI Key VTZUKQPXBMJLJE-FOKLQQMPSA-N
Isomeric SMILES CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)N/N=C/C4=CC=CC=C4
SMILES CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NN=CC4=CC=CC=C4
Canonical SMILES CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NN=CC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator